

endogenous ghrelin mimetic properties of Tabimorelin

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Compound of Interest

Compound Name: *Tabimorelin*

Cat. No.: *B1681871*

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An In-Depth Technical Guide to the Endogenous Ghrelin Mimetic Properties of **Tabimorelin**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tabimorelin (also known as NN-703) is a potent, orally-active, non-peptide growth hormone secretagogue (GHS) that acts as an agonist at the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] By mimicking the action of the endogenous ligand ghrelin, **Tabimorelin** stimulates the release of growth hormone (GH) from the pituitary gland.[3] Developed from the peptidyl GHS ipamorelin, **Tabimorelin** was engineered for improved oral bioavailability, demonstrating a plasma half-life of approximately 4.1 hours and 30% oral bioavailability in canine models.[3][4][5] Its mechanism involves direct binding to GHSR-1a, triggering downstream signaling cascades, primarily through the Gαq/11 pathway, leading to increased intracellular calcium and subsequent GH exocytosis. In vivo studies have confirmed its ability to produce sustained increases in circulating GH and insulin-like growth factor 1 (IGF-1).[1] This document provides a comprehensive technical overview of **Tabimorelin**'s pharmacological profile, including its binding affinity, functional potency, signaling pathways, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of **Tabimorelin** has been characterized through a series of in vitro and in vivo studies. The key quantitative parameters are summarized below for direct

comparison.

Table 1: In Vitro Receptor Binding and Functional Potency

Parameter	Species/System	Value	Reference(s)
Binding Affinity (K _i)	Human GHSR-1a	50 nM	[6]
Functional Potency (EC ₅₀)	Rat Primary Pituitary Cells (GH Release)	2.7 nM	[6]
Functional Potency	BHK Cells (hGHSR-1a, IP Turnover)	Lower potency than GHRP-6 & MK-677	[3]

Table 2: In Vivo Efficacy and Pharmacokinetics

Parameter	Animal Model	Dosing Route	Value	Reference(s)
Potency (ED ₅₀) for GH Release	Swine	Intravenous (i.v.)	155 ± 23 nmol/kg	[3][5][7]
Efficacy (E _{max}) for GH Release	Swine	Intravenous (i.v.)	91 ± 7 ng/mL	[3][5][7]
Peak GH Concentration	Beagle Dogs	Intravenous (i.v.), 1 µmol/kg	38.5 ± 19.6 ng/mL	[3][5]
Peak GH Concentration	Beagle Dogs	Oral (p.o.), 20 µmol/kg	49.5 ± 17.8 ng/mL	[3][5]
Oral Bioavailability	Beagle Dogs	-	30%	[3][5]
Plasma Half-Life (t _{1/2})	Beagle Dogs	-	4.1 ± 0.4 h	[3][5]

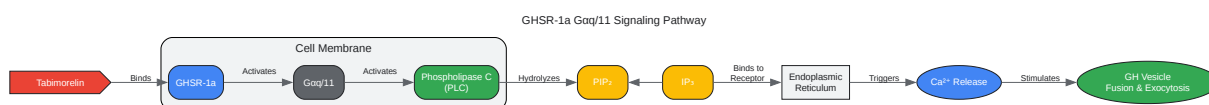
Mechanism of Action and Signaling Pathways

Tabimorelin exerts its effects by acting as a functional agonist at the GHSR-1a, a G-protein coupled receptor (GPCR). Its binding mimics that of endogenous ghrelin, initiating a cascade of

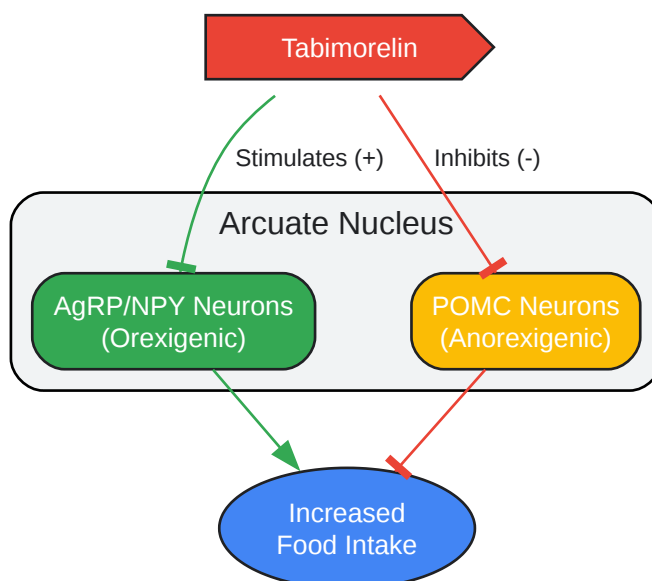
intracellular events.

GHSR-1a Activation and Primary Signaling Cascade

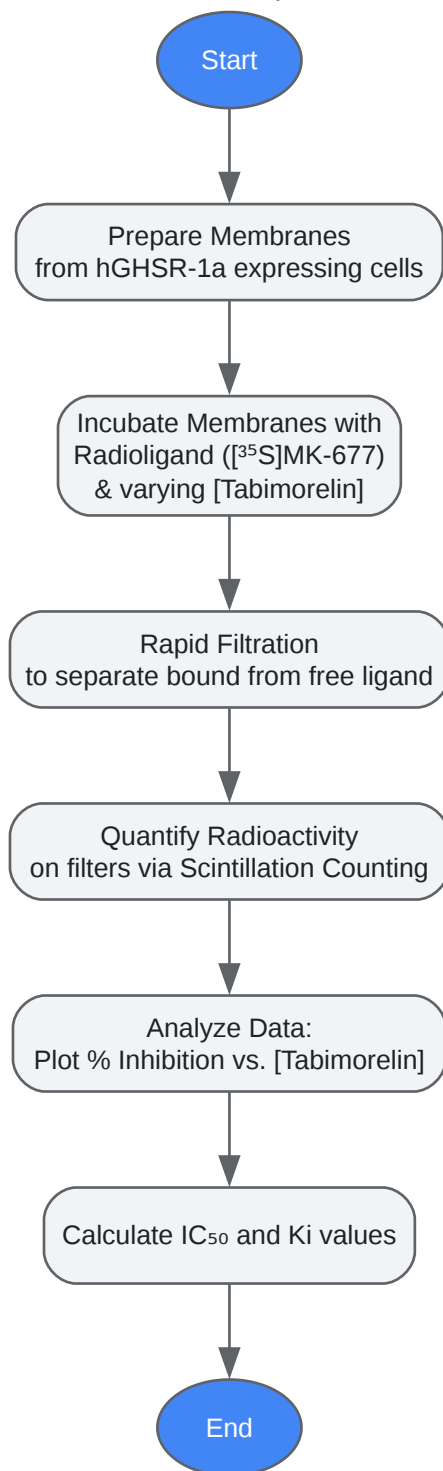
The primary and best-characterized signaling pathway activated by the GHSR-1a upon agonist binding involves the Gαq/11 subunit. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This sharp increase in intracellular Ca²⁺ is a critical step for the fusion of GH-containing vesicles with the plasma membrane, resulting in hormone secretion. The functional activity of **Tabimorelin** in stimulating inositol phosphate turnover confirms its action through this pathway.[3]



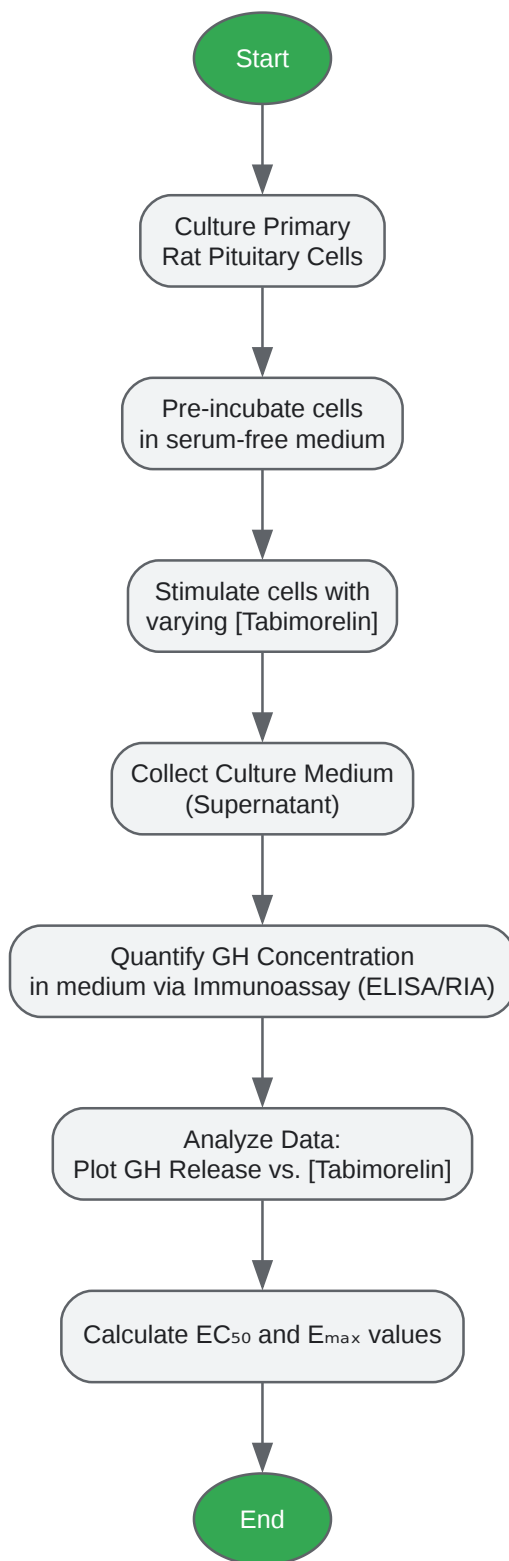
Hypothalamic Appetite Regulation by Tabimorelin



Workflow for GHSR-1a Competitive Binding Assay



Workflow for In Vitro GH Release Assay

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